Methyl 5-amino-2-chlorothiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSROIEFSRXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Thiazole Ring Formation
The thiazole core of methyl 5-amino-2-chlorothiazole-4-carboxylate is typically constructed using cyclization reactions. A widely adopted approach involves the condensation of α-chloroketones with thiourea derivatives. For example, methyl dichloroacetate reacts with aldehydes under basic conditions to form the thiazole ring, as demonstrated in analogous syntheses. In one protocol, phenylcetaldehyde and methyl dichloroacetate are combined in anhydrous ether at 0°C, followed by the dropwise addition of sodium methoxide in methanol. This method yields a 2-amino-5-substituted thiazole-4-carboxylate scaffold, which can be adapted for chloro and amino substituents by modifying starting materials.
Key Reaction Parameters:
Direct Amination of Preformed Thiazole Esters
An alternative route involves introducing the amino group after thiazole ring formation. For instance, methyl 2-chlorothiazole-4-carboxylate—a precursor synthesized via esterification of 2-chlorothiazole-4-carboxylic acid with methanol—can undergo amination at the 5-position using ammonia or ammonium acetate under reflux. This method leverages the electrophilic character of the thiazole ring, where the chloro substituent at position 2 directs amination to position 5.
Optimization Considerations:
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Reagent Stoichiometry: A 1:1 molar ratio of methyl 2-chlorothiazole-4-carboxylate to ammonium acetate ensures complete amination.
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Reaction Time: 12–24 hours under reflux in ethanol to achieve >80% conversion.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (>60°C) accelerate ring closure but risk decomposition of sensitive intermediates. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of reactants but may necessitate longer purification steps. Comparative studies show that ethanol balances reactivity and solubility, yielding crystalline products amenable to recrystallization.
Catalytic Enhancements
The addition of catalytic iodine (5 mol%) improves cyclization efficiency by polarizing the α-chloroketone intermediate, facilitating nucleophilic attack by thiourea derivatives. This modification reduces reaction times by 30% while maintaining yields above 75%.
Industrial-Scale Production Considerations
Large-scale synthesis requires adaptations to ensure cost-effectiveness and safety:
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Continuous Flow Reactors: Enable precise temperature control and reduce batch variability.
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In Situ Monitoring: Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress, minimizing over-reaction.
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Waste Management: Chloride byproducts are neutralized with aqueous sodium bicarbonate before disposal.
Analytical Characterization of Synthetic Products
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm achieves baseline separation of this compound from common impurities, such as unreacted starting materials or dimerized byproducts.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the thiazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 5-amino-2-chlorothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit various bacterial pathogens, including multi-drug resistant strains, making it a candidate for developing new antibiotics .
Anticancer Potential
Studies have demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index, which is crucial for the development of anticancer drugs .
Antitubercular Activity
A significant study identified derivatives of methyl 5-amino-2-chlorothiazole as promising candidates for new antitubercular agents. The compound inhibits key enzymes involved in the fatty acid synthesis pathway essential for the survival of Mycobacterium tuberculosis. Specifically, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml against M. tuberculosis H37Rv .
Cytotoxicity in Cancer Cells
Research has shown that specific thiazole derivatives can effectively induce cell death in cancerous cells. For instance, methyl 5-amino-2-chlorothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing potential therapeutic applications in oncology .
Industrial Applications
Agrochemicals and Dyes
In the industrial sector, this compound is utilized in producing agrochemicals and dyes. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in pest control and coloring agents .
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent positions, ester groups, or functional moieties. Key structural and functional differences are summarized below:
Structural Comparison
Physical and Spectral Properties
- Melting Points: The presence of Cl and NH₂ increases molecular polarity, leading to higher melting points compared to non-amino analogs.
- Spectroscopic Data : NMR and FTIR spectra of methyl ester derivatives (e.g., methyl shikimate) show characteristic peaks for ester carbonyls (~1700 cm⁻¹ in FTIR) and methoxy groups (~3.7 ppm in ¹H NMR) . The target compound’s NH₂ group would produce distinct N-H stretching bands (~3300–3500 cm⁻¹) absent in chlorine-only analogs.
Biological Activity
Methyl 5-amino-2-chlorothiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential as a therapeutic agent.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of amino and chloro substituents enhances its reactivity and potential biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity, leading to various therapeutic effects. For instance, it has been shown to inhibit certain bacterial enzymes, making it a candidate for developing new antibiotics .
Efficacy Against Bacterial Strains
This compound exhibits significant antimicrobial properties against various bacterial strains. In studies focused on tuberculosis, derivatives of thiazole compounds have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL for related compounds . The compound's mechanism involves targeting the fatty acid synthesis pathway in bacteria, specifically inhibiting the enzyme mtFabH, which is crucial for mycobacterial survival .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | M. tuberculosis H37Rv | 0.06 | Inhibition of mtFabH |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | M. tuberculosis H37Rv | 0.95 | Inhibition of mtFabH |
| Other thiazole derivatives | Various Gram-positive bacteria | Variable | Disruption of cell wall synthesis |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For example, derivatives containing the thiazole structure have demonstrated significant anti-proliferative effects against human K562 leukemia cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | K562 (leukemia) | 10 | Induces apoptosis |
| Other thiazole derivatives | HepG2 (liver cancer) | <10 | Significant cytotoxicity observed |
| Various derivatives | NCI-H522 (lung cancer) | <0.1 | High selectivity against cancer cells |
Case Studies and Research Findings
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Antitubercular Activity :
A study identified methyl 5-amino-2-chlorothiazole derivatives as promising candidates for new antitubercular agents due to their ability to inhibit key enzymes in the fatty acid synthesis pathway essential for mycobacterial survival . -
Cytotoxicity in Cancer Cells :
Research has shown that certain thiazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer drugs . -
Broad-Spectrum Antimicrobial Effects :
The compound has also been evaluated for its effectiveness against a range of bacterial pathogens beyond M. tuberculosis, demonstrating broad-spectrum antimicrobial activity that could be beneficial in treating multi-drug resistant infections .
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-2-chlorothiazole-4-carboxylate, and what methodological considerations are critical?
The synthesis typically involves multi-step procedures, including cyclization and functionalization reactions. For example, chlorination using phosphoryl chloride (POCl₃) and subsequent amination with ammonium acetate are key steps . Critical considerations include:
- Reagent selection : Use anhydrous conditions for chlorination to avoid side reactions.
- Temperature control : Maintain precise temperatures (e.g., 80–100°C for POCl₃ reactions) to optimize yield.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : - and -NMR to confirm substituent positions and amine proton integration .
- X-ray diffraction : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Ethanol or methanol as solvents due to moderate solubility.
- Chromatography : Normal-phase silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1) .
- Crystallographic validation : WinGX/ORTEP packages analyze crystal packing to confirm purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization requires addressing steric and electronic challenges:
Q. How can contradictions between computational and experimental structural data (e.g., bond lengths) be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering). Methodological solutions include:
Q. What strategies are effective for designing bioactive derivatives of this compound?
Structure-activity relationship (SAR) studies guide derivatization:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-chloro position to enhance electrophilicity .
- Heterocyclic fusion : Attach pyrimidine or quinazolinone moieties to the thiazole core for kinase inhibition .
- Bioisosteric replacement : Replace the methyl ester with trifluoromethyl groups to improve metabolic stability .
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?
Complex splitting in -NMR (e.g., for NH₂ protons) arises from hindered rotation or hydrogen bonding. Solutions include:
- Variable-temperature NMR : Resolve dynamic broadening by cooling to −40°C .
- 2D techniques : HSQC and COSY correlate overlapping signals with specific nuclei .
Q. What computational methods are suitable for conformational analysis of the thiazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
